molecular formula C10H17N5 B2965343 3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159522-56-1

3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B2965343
CAS No.: 1159522-56-1
M. Wt: 207.281
InChI Key: VZLHMISDEKHVBA-UHFFFAOYSA-N
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Description

“3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the empirical formula C12H22Cl2N4 . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of similar compounds involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next step involves adding chlorobenzene and trifluoroacetic anhydride . The mixture is heated, methanesulfonic acid is added, and trifluoroacetic acid is distilled out . The mixture is allowed to react and undergoes reduced pressure concentration until the solution is dried . The pH is regulated to 12 and organic phases are separated out . Impurities are removed to obtain the final product .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [H]Cl. [H]Cl.N12C (C3CCNCC3)=NN=C1CCCCC2 . This represents the connectivity and arrangement of atoms in the molecule .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used as a building block in medicinal chemistry . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .


Physical and Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 293.24 . The compound’s MDL number is MFCD13186271 and its PubChem Substance ID is 329775941 .

Scientific Research Applications

Antidiabetic Research

A study by Bindu, Vijayalakshmi, and Manikandan (2019) explored the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which include compounds similar to 3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, for their potential as anti-diabetic medications. They investigated these compounds for Dipeptidyl peptidase-4 (DPP-4) inhibition, a key mechanism in diabetes treatment, and also evaluated their insulinotropic activities and antioxidant properties (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antimicrobial Activity

Patil et al. (2021) synthesized two series of new piperazine derivatives, including triazolo-pyrazine derivatives, and evaluated their antimicrobial activities against various bacterial and fungal strains. This research indicates the potential application of these compounds in developing new antimicrobial agents (Patil et al., 2021).

Cardiovascular Research

A study conducted in 1980 by Sato et al. investigated the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including structures similar to this compound, for coronary vasodilating and antihypertensive activities. This research contributes to understanding the potential use of such compounds in cardiovascular treatments (Sato et al., 1980).

Adenosine Receptor Antagonism

Baraldi et al. (2012) investigated pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which are structurally related to this compound, for their use as adenosine receptor antagonists. This research is significant in the development of treatments for conditions like Parkinson's disease, where adenosine receptor antagonism is a key therapeutic strategy (Baraldi et al., 2012).

Future Directions

The compound has potential for further synthetic application for medicinally oriented synthesis . It can be used to create a small library of the triazolopyrazines with a variety of substituents in position 3 . This could open up new avenues for drug discovery and development .

Mechanism of Action

Target of Action

The primary target of 3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is the dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which help to regulate blood glucose levels. By inhibiting DPP-4, this compound helps to increase the levels of incretin hormones, leading to a decrease in blood glucose levels .

Mode of Action

This compound acts as a DPP-4 inhibitor . It binds to the active site of the DPP-4 enzyme, preventing it from cleaving and inactivating incretin hormones. This results in increased levels of active incretins, which stimulate insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels .

Biochemical Pathways

The action of this compound affects the incretin pathway . Incretins, such as GLP-1 and GIP, are hormones that are released in response to food intake. They enhance the secretion of insulin from pancreatic beta cells and suppress the release of glucagon from alpha cells. By inhibiting DPP-4, this compound prolongs the action of incretins, leading to improved regulation of glucose homeostasis .

Pharmacokinetics

They are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action include increased levels of active incretins, enhanced insulin secretion, reduced glucagon release, and ultimately, decreased blood glucose levels . In addition, some studies suggest that it may have antiproliferative action against certain cancer cell lines .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, the pH of the gastrointestinal tract can affect the absorption of the compound. Additionally, the presence of other medications can potentially interact with this compound, influencing its effectiveness and metabolism .

Properties

IUPAC Name

3-piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5/c1-3-11-4-2-8(1)10-14-13-9-7-12-5-6-15(9)10/h8,11-12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLHMISDEKHVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C3N2CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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